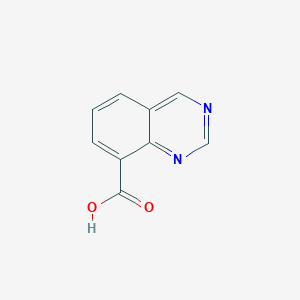

Quinazoline-8-carboxylic acid

Descripción general

Descripción

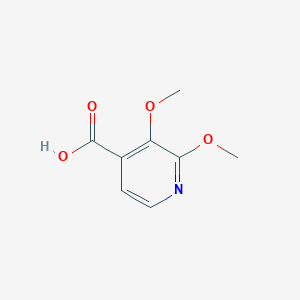

Quinazoline-8-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality Quinazoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinazoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antiallergy Agent : A series of substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, including 2-methyl-11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid, were evaluated as antiallergy agents. They demonstrated superior efficacy to cromolyn sodium and doxantrazole in rat models of allergic reactions (Schwender et al., 1979).

Antiallergic Properties : Another study on 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acid found it to be an effective oral antiallergy agent, showing more potency than cromolyn sodium or doxantrazole (Schwender et al., 1979).

Oral Antiallergy Agents : A study on 8-substituted pyrido[2,1-]quinazoline-2-carboxylic acids showed comparable activities to the 2-substituted pyrido[2,1-b]quinazoline-8-carboxylic acids in rat PCA tests for antiallergy effects (Tilley et al., 1980).

Synthesis of Quinazolines : A method for synthesizing isatoic anhydride-8-amide from isatin-7-carboxylic acid was developed as a tool to produce a range of quinazoline and substituted aniline derivatives, including cyano derivatives. This process is efficient and scalable (Gondi et al., 2019).

Antiallergy Activity of Quinazoline Derivatives : Substituted 10-oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acids were prepared and evaluated for their antiallergy properties. Some analogues were found to be more potent than cromolyn sodium and doxantrazole (Schwender et al., 1980).

Inhibitors of Dihydrofolate Reductase : Quinazoline analogs of pteroic and isopteroic acid were synthesized and evaluated as inhibitors of dihydrofolate reductases. Some showed potent inhibitory effects but were toxic at higher levels (Hynes et al., 1975).

Inhibitory Effects on SRS-A : Basic amide and ester derivatives of 2-substituted pyrido[2,1-b]quinazoline-8-carboxylic acids demonstrated the ability to prevent slow-reacting substance of anaphylaxis-induced contractions in guinea pig ilea (Tilley et al., 1983).

Allergy-Preventive Effects : Linarinic acid and its tetrahydropyrrolo[2,1-b]quinazoline derivatives from Linaria vulgaris showed significant allergy-preventive activities, which may aid in developing new agents for treating allergic diseases (Ma et al., 2018).

Cancer Treatment : Quinazoline carboxamides were identified as dual p70S6k/Akt inhibitors for treating tumors driven by alterations to the PI3K/Akt/mTOR pathway (DeSelm et al., 2021).

Anticancer Properties : A review of patents and articles on quinazoline derivatives as anticancer drugs highlighted the structural diversity and wide range of targeted proteins, making them a promising field in cancer treatment development (Ravez et al., 2015).

Propiedades

IUPAC Name |

quinazoline-8-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-10-5-11-8(6)7/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGZAERNNNZSPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinazoline-8-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(trifluoromethyl)-1H,2H,3H-pyrrolo[3,4-c]pyridine](/img/structure/B7964255.png)

![1-Tert-butyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B7964270.png)

![1,7-Dihydrodipyrrolo[2,3-b:3',2'-e]pyridine](/img/structure/B7964297.png)

![6-Chlorothiazolo[4,5-b]pyridine](/img/structure/B7964316.png)

![2-[2-(Methylthio)phenyl]-2-propanol](/img/structure/B7964342.png)

![6-Chloro-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B7964349.png)